Tripalmitolein

説明

Tripalmitolein has been reported in Lysiphlebia japonica and Aphis gossypii with data available.

TG(16:1(9Z)/16:1(9Z)/16:1(9Z)) is a metabolite found in or produced by Saccharomyces cerevisiae.

特性

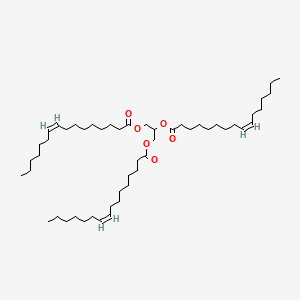

IUPAC Name |

2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl (Z)-hexadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H92O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h19-24,48H,4-18,25-47H2,1-3H3/b22-19-,23-20-,24-21- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKGWNZXOCSYJQL-BUTYCLJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC)OC(=O)CCCCCCCC=CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C\CCCCCC)COC(=O)CCCCCCC/C=C\CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H92O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601021950 | |

| Record name | Tripalmitolein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601021950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

801.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | TG(16:1(9Z)/16:1(9Z)/16:1(9Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005432 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

20246-55-3, 30773-83-2 | |

| Record name | Tripalmitolein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20246-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tripalmitolein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020246553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tripalmitolein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601021950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIPALMITOLEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9836937KG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TG(16:1(9Z)/16:1(9Z)/16:1(9Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005432 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Tripalmitolein

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripalmitolein (B151972) is a triglyceride, an ester derived from glycerol (B35011) and three units of palmitoleic acid. As a component of various animal and vegetable fats, it is of significant interest in the fields of biochemistry, nutrition, and pharmaceutical sciences. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for their determination, and an exploration of its potential role in cellular signaling pathways.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the tables below. These properties are crucial for its handling, formulation, and application in research and development.

Table 1: Chemical Identification of this compound

| Property | Value |

| IUPAC Name | 2,3-bis[[(9Z)-hexadec-9-enoyl]oxy]propyl (9Z)-hexadec-9-enoate[1] |

| Synonyms | Glyceryl tripalmitoleate, Palmitoleic acid triglyceride, Triglyceride PoPoPo[1][2] |

| Molecular Formula | C₅₁H₉₂O₆[1][2][3][4][5] |

| CAS Number | 20246-55-3[1][2][4] |

Table 2: Physical Properties of this compound

| Property | Value |

| Molecular Weight | 801.3 g/mol [1][3][4] |

| Physical State | Liquid at room temperature[5][6] |

| Melting Point | Not precisely reported, but it is a liquid at ambient temperatures. |

| Boiling Point | 765.9 ± 50.0 °C at 760 mmHg[4] |

| Density | 0.9 ± 0.1 g/cm³[4][7] |

| Flash Point | 289.6 ± 30.2 °C[4] |

| Refractive Index | 1.477[4] |

| Solubility | Insoluble in water; Soluble in organic solvents[6][8] |

Experimental Protocols

Accurate determination of the physicochemical properties of this compound is essential for its application. The following section details standardized experimental protocols for key properties.

Determination of Melting Point (Capillary Method)

Since triglycerides often do not have a sharp melting point, the temperature at which the substance becomes completely clear and liquid is typically reported.

Objective: To determine the melting point of this compound using the capillary tube method.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus or a Thiele tube setup

-

Calibrated thermometer

-

Bunsen burner or heating mantle

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the this compound sample is pure and dry. If necessary, finely grind the sample using a mortar and pestle.

-

Capillary Tube Filling: Introduce a small amount of the powdered sample into the open end of a capillary tube. Tap the sealed end of the tube gently on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.

-

Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

-

Heating: Begin heating the apparatus. A rapid heating rate can be used initially to approach the expected melting point. As the temperature nears the expected melting range, reduce the heating rate to 1-2 °C per minute to ensure accurate determination.

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the clear point). The melting point is reported as this temperature range.

Determination of Solubility

Objective: To quantitatively determine the solubility of this compound in various organic solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., ethanol, methanol, acetone, chloroform, hexane)

-

Vials with screw caps

-

Analytical balance

-

Shaking incubator or water bath

-

Centrifuge

-

Micropipettes

-

Volumetric flasks

-

Analytical instrument for quantification (e.g., GC-FID, HPLC-ELSD)

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to sediment the undissolved solute.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a micropipette.

-

Quantification: Dilute the collected supernatant to a suitable concentration with the same solvent. Analyze the concentration of this compound in the diluted sample using a calibrated analytical method.

-

Calculation: Calculate the solubility of this compound in the solvent, typically expressed in g/100 mL or mg/mL.

Potential Biological Activity and Signaling Pathways

While direct and extensive studies on the signaling pathways specifically modulated by this compound are limited, the biological activities of its constituent fatty acid, palmitoleic acid, offer significant insights. Palmitoleic acid has been shown to influence key metabolic signaling pathways, including the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor (PPAR) pathways.

Conceptual Overview of this compound's Influence on Metabolic Signaling

This compound, upon enzymatic hydrolysis, releases palmitoleic acid, which can then exert cellular effects. The following diagram illustrates a conceptual workflow of how this compound could influence cellular metabolism through the AMPK and PPAR signaling cascades.

Experimental Workflow for Investigating Signaling Effects

To elucidate the specific effects of this compound on cellular signaling, a structured experimental approach is necessary.

References

- 1. researchgate.net [researchgate.net]

- 2. Palmitate activates mTOR/p70S6K through AMPK inhibition and hypophosphorylation of raptor in skeletal muscle cells: Reversal by oleate is similar to metformin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. webqc.org [webqc.org]

- 4. AMP-activated protein kinase pathway: a potential therapeutic target in cardiometabolic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. larodan.com [larodan.com]

- 6. This compound | C51H92O6 | CID 9543989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. AMP-activated protein kinase: an emerging drug target to regulate imbalances in lipid and carbohydrate metabolism to treat cardio-metabolic diseases: Thematic Review Series: New Lipid and Lipoprotein Targets for the Treatment of Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Impact of Phytochemicals on PPAR Receptors: Implications for Disease Treatments - PMC [pmc.ncbi.nlm.nih.gov]

Tripalmitolein synthesis and biosynthesis pathways.

An In-Depth Technical Guide to the Synthesis and Biosynthesis of Tripalmitolein (B151972)

Abstract

This compound, a triacylglycerol (TAG) comprised of a glycerol (B35011) backbone esterified with three palmitoleic acid molecules, is a significant component of cellular energy storage and a molecule of interest in various research and industrial applications. Understanding its synthesis and biosynthesis is critical for researchers, scientists, and drug development professionals engaged in lipidomics, metabolic engineering, and therapeutics. This technical guide provides a comprehensive overview of the core metabolic pathways involved in this compound biosynthesis, including precursor formation and the canonical Kennedy pathway. It details alternative enzymatic routes, presents quantitative data on pathway contributions, and outlines key experimental protocols for extraction and analysis. Furthermore, this document includes detailed diagrams of metabolic pathways and experimental workflows to facilitate a deeper understanding of the complex processes governing this compound synthesis.

Biosynthesis of Precursors for this compound

The synthesis of this compound is fundamentally dependent on the availability of its two primary precursors: a glycerol backbone in the form of glycerol-3-phosphate (G3P) and fatty acyl chains in the form of palmitoleoyl-CoA.

De Novo Fatty Acid Synthesis and Elongation

The journey begins with the de novo synthesis of fatty acids, a cytosolic process that builds fatty acid chains from acetyl-CoA.[1] The primary product of the fatty acid synthase (FAS) complex is palmitate (16:0).[2]

-

Acetyl-CoA Carboxylation : The first committed step is the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA, a reaction catalyzed by the highly regulated enzyme Acetyl-CoA Carboxylase (ACC) .[2][3]

-

Fatty Acid Synthase (FAS) Complex : The FAS complex then catalyzes a series of seven iterative cycles of condensation, reduction, dehydration, and a second reduction to elongate the fatty acid chain by two carbons per cycle, using malonyl-CoA as the donor for each two-carbon unit.[4] The final product, typically palmitic acid, is released from the acyl carrier protein (ACP) by a thioesterase.[5]

Desaturation of Palmitoyl-CoA

To form the monounsaturated palmitoleic acid (16:1n-7), the saturated precursor, palmitic acid (in the form of palmitoyl-CoA), must undergo desaturation. This critical step is catalyzed by Stearoyl-CoA Desaturase (SCD) , also known as Δ9-desaturase, an enzyme located in the endoplasmic reticulum.[2] SCD introduces a single cis double bond between carbons 9 and 10 of the palmitoyl (B13399708) chain, yielding palmitoleoyl-CoA.[2]

Core Biosynthesis Pathways of this compound

Once the precursors are available, the assembly of the triacylglycerol molecule proceeds primarily through the well-established Kennedy pathway, with contributions from other acyl-CoA-independent routes.

The Kennedy Pathway (Acyl-CoA Dependent)

First described by Eugene Kennedy and colleagues, this pathway is the most important route for TAG synthesis, accounting for over 90% of liver triacylglycerols.[6] It involves a sequence of four enzymatic reactions occurring at the endoplasmic reticulum.[6][7]

-

First Acylation : Glycerol-3-phosphate (G3P) is acylated at the sn-1 position with a molecule of palmitoleoyl-CoA. This reaction is catalyzed by Glycerol-3-phosphate Acyltransferase (GPAT) to produce lysophosphatidic acid (LPA).[5]

-

Second Acylation : The LPA is then acylated at the sn-2 position by 1-acylglycerol-3-phosphate O-acyltransferase (AGPAT or LPAAT) , using a second molecule of palmitoleoyl-CoA to form phosphatidic acid (PA).[5]

-

Dephosphorylation : The phosphate (B84403) group is removed from PA by Phosphatidic Acid Phosphatase (PAP) , yielding diacylglycerol (DAG).[5]

-

Final Acylation : In the final and often rate-limiting step, Diacylglycerol Acyltransferase (DGAT) catalyzes the esterification of the third palmitoleoyl-CoA to the sn-3 position of DAG, forming this compound.[5]

References

- 1. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 2. bio.libretexts.org [bio.libretexts.org]

- 3. Fatty Acid Biosynthesis and elongation | Inhibitors of Fatty Acid Synthesis and Elongation - passel [passel2.unl.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. bio.libretexts.org [bio.libretexts.org]

- 7. Compartmentation of Triacylglycerol Accumulation in Plants - PMC [pmc.ncbi.nlm.nih.gov]

Tripalmitolein: A Technical Guide to its Natural Sources, Analysis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripalmitolein (B151972), a triglyceride comprised of a glycerol (B35011) backbone esterified with three molecules of palmitoleic acid (16:1n7), is a significant lipid molecule found in various natural sources. Its unique composition, rich in the monounsaturated omega-7 fatty acid, has garnered increasing interest within the scientific community for its potential roles in metabolic regulation and cellular signaling. This technical guide provides an in-depth overview of the natural occurrence of this compound, detailed methodologies for its extraction and quantification, and an exploration of the signaling pathways associated with its metabolic products.

Natural Sources and Occurrence of this compound

This compound is predominantly found in certain plant-based oils, with notable concentrations in animal fats and some microbial lipids. The following table summarizes the quantitative data on the occurrence of this compound and its constituent palmitoleic acid in various natural sources. It is important to note that the direct quantification of the specific triglyceride "this compound" is less common in literature than the analysis of the total fatty acid profile. Therefore, the content of this compound is often inferred from the high abundance of palmitoleic acid.

| Natural Source | Scientific Name | Sample Type | Palmitoleic Acid (% of total fatty acids) | Triacylglycerols containing Palmitoleic Acid (%) | Reference(s) |

| Plant Oils | |||||

| Macadamia Nut Oil | Macadamia integrifolia | Cold-pressed oil | 13.22 - 17.63 | Dioleoyl-palmitoleoyl-glycerol (OOPo): 21.6% | [1][2] |

| Sea Buckthorn Oil | Hippophae rhamnoides | Pulp oil | 32.86 - 35.95 | Not specified | [3][4] |

| Carrot Seed Oil | Daucus carota | Seed oil | Minor amounts | Not specified | [5][6][7][8] |

| Animal Fats | |||||

| Bovine Adipose Tissue | Bos taurus | Adipose tissue | Small amounts | Not specified | [9] |

| Lard (Pork Fat) | Sus scrofa domesticus | Adipose tissue | ~3% | Palmitooleoolein (POO), Palmitooleostearin (POS) | [10] |

| Microbial Lipids | |||||

| Nannochloropsis oculata | Nannochloropsis oculata | Microalgae | 28 - 32 | Not specified | [11][12][13][14] |

Experimental Protocols

The accurate quantification and characterization of this compound from natural sources require robust experimental protocols for lipid extraction and analysis.

Lipid Extraction from Plant Material (General Protocol)

This protocol is a general method for extracting total lipids from plant tissues, which can then be further analyzed for this compound content.

Materials:

-

Plant tissue (e.g., macadamia nuts, sea buckthorn berries)

-

Liquid nitrogen

-

Mortar and pestle

-

Isopropanol (B130326) (preheated to 75°C) with 0.01% Butylated hydroxytoluene (BHT)

-

0.9% NaCl solution

-

Centrifuge

-

Rotary evaporator

-

Glass tubes with Teflon-lined caps

Procedure:

-

Sample Preparation: Freeze the fresh plant tissue in liquid nitrogen and grind it to a fine powder using a pre-chilled mortar and pestle.

-

Enzyme Inactivation: Immediately transfer the powdered tissue to a glass tube containing preheated isopropanol with BHT to inactivate lipases[15].

-

Solvent Extraction: Add a mixture of chloroform and methanol (2:1, v/v) to the tube. The ratio of total solvent to sample weight should be approximately 20:1.

-

Homogenization: Homogenize the mixture thoroughly using a vortex mixer or homogenizer.

-

Phase Separation: Add 0.9% NaCl solution to the extract to induce phase separation. The final ratio of chloroform:methanol:water should be approximately 2:1:0.8.

-

Centrifugation: Centrifuge the mixture to separate the layers. The lower chloroform layer contains the lipids.

-

Lipid Recovery: Carefully collect the lower chloroform layer containing the lipids using a Pasteur pipette.

-

Solvent Evaporation: Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to obtain the total lipid extract.

-

Storage: Store the lipid extract under nitrogen at -20°C until analysis.

Quantification of this compound by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC coupled with mass spectrometry is a powerful technique for the separation and quantification of individual triacylglycerol species.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mass Spectrometer with an Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source

-

Data acquisition and processing software

Mobile Phase:

-

A gradient of two solvents is typically used. For example:

-

Solvent A: Acetonitrile

-

Solvent B: Isopropanol or a mixture of acetone (B3395972) and acetonitrile.

-

Procedure:

-

Sample Preparation: Dissolve the lipid extract in a suitable solvent (e.g., isopropanol or chloroform/methanol) and filter through a 0.22 µm syringe filter[16].

-

Chromatographic Separation: Inject the sample onto the C18 column. A gradient elution program is used to separate the different triacylglycerol species based on their partition number (PN = CN - 2xDB, where CN is the carbon number and DB is the number of double bonds).

-

Mass Spectrometric Detection: The eluting compounds are ionized using APCI or ESI and detected by the mass spectrometer. The mass-to-charge ratio (m/z) of the molecular ions (e.g., [M+H]+ or [M+NH4]+) is used for identification.

-

Quantification: Create a calibration curve using a certified this compound standard of known concentrations. The peak area of this compound in the sample is then used to determine its concentration by interpolating from the calibration curve[16][17].

Fatty Acid Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

To determine the palmitoleic acid content, the triacylglycerols are first converted to their fatty acid methyl esters (FAMEs).

Instrumentation:

-

Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or coupled to a Mass Spectrometer (MS)

-

Capillary column suitable for FAME analysis (e.g., DB-23, SP-2560)

-

Autosampler

Procedure:

-

Transesterification: The lipid extract is transesterified to FAMEs using a reagent such as methanolic HCl or BF3-methanol.

-

Extraction of FAMEs: The FAMEs are extracted from the reaction mixture using a nonpolar solvent like hexane.

-

GC-MS Analysis: The extracted FAMEs are injected into the GC. The different FAMEs are separated based on their volatility and polarity on the capillary column. The FID provides quantitative data, while the MS provides identification based on the mass spectra of the FAMEs.

-

Quantification: The percentage of each fatty acid is calculated by comparing its peak area to the total peak area of all fatty acids.

Signaling Pathways

While direct signaling pathways initiated by the intact this compound molecule are not well-documented, its metabolic breakdown products, particularly palmitoleic acid, are known to be involved in various cellular signaling cascades. The primary metabolic pathway for triglycerides involves their hydrolysis by lipases into free fatty acids and glycerol.

Triglyceride Metabolism and Fatty Acid Release

Dietary triglycerides are transported in chylomicrons and very-low-density lipoproteins (VLDL). Lipoprotein lipase (B570770) (LPL) on the surface of endothelial cells hydrolyzes these triglycerides, releasing fatty acids for uptake by tissues[18]. Within cells, stored triglycerides are hydrolyzed by adipose triglyceride lipase (ATGL), hormone-sensitive lipase (HSL), and monoacylglycerol lipase (MGL).

Figure 1. Simplified diagram of triglyceride hydrolysis.

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical experimental workflow for the extraction and analysis of this compound from a natural source.

Figure 2. Workflow for this compound Analysis.

Conclusion

This compound, a triglyceride rich in palmitoleic acid, is a noteworthy component of several natural oils, particularly macadamia nut and sea buckthorn oils. Its analysis requires specific and sensitive techniques such as HPLC-MS for direct quantification and GC-MS for fatty acid profiling. While direct signaling roles for intact this compound are still an emerging area of research, the biological activities of its constituent fatty acid, palmitoleic acid, are well-recognized. This technical guide provides a foundational understanding for researchers and professionals in drug development interested in the sourcing, analysis, and biological importance of this compound. Further research into the direct cellular interactions of this unique triglyceride may unveil novel therapeutic avenues.

References

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Abundance of active ingredients in sea-buckthorn oil - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. researchgate.net [researchgate.net]

- 6. Chemical composition of carrot seeds (<i>Daucus carota</i> L.) cultivated in Turkey: characterization of the seed oil and essential oil | Grasas y Aceites [grasasyaceites.revistas.csic.es]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. frontiersin.org [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Lipid Production from Nannochloropsis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. k-state.edu [k-state.edu]

- 16. benchchem.com [benchchem.com]

- 17. Quantitation of triacylglycerols in plant oils using HPLC with APCI-MS, evaporative light-scattering, and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cholesterol, Triglycerides, and Associated Lipoproteins - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]

Tripalmitolein CAS number and synonyms.

An In-Depth Technical Guide to Tripalmitolein (B151972) for Researchers and Drug Development Professionals

Introduction

This compound is a triglyceride composed of a glycerol (B35011) backbone esterified with three molecules of palmitoleic acid, a monounsaturated omega-7 fatty acid.[1] It is found in various natural sources, including certain vegetable oils and animal fats.[1] This document provides a comprehensive technical overview of this compound, including its chemical identity, physicochemical properties, and biological activities, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Chemical Identity and Synonyms

The Chemical Abstracts Service (CAS) number for this compound is a critical identifier for researchers.

Table 1: CAS Number and Synonyms for this compound

| Identifier | Value |

| CAS Number | 20246-55-3[2][3] |

| Synonyms | Glycerol tripalmitoleate, Glyceryl tripalmitoleate, 9-Hexadecenoin, tri-, (Z,Z,Z)-, 9-Hexadecenoic acid, 1,2,3-propanetriyl ester, (Z,Z,Z)-, Palmitoleic acid triglyceride, Tripalmitoleoylglycerol, Triglyceride PoPoPo, 9-Hexadecenoic acid, 1,2,3-propanetriyl ester, (9Z,9′Z,9′′Z)-[1][2][3] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

Table 2: Physicochemical Data for this compound

| Property | Value |

| Molecular Formula | C₅₁H₉₂O₆[1][2] |

| Molecular Weight | 801.27 g/mol [2][3] |

| Appearance | Colorless to pale yellow liquid at room temperature[1] |

| Solubility | Insoluble in water; soluble in organic solvents[1] |

| Purity | >99% (as commercially available)[4] |

Biological Activities and Research Applications

This compound and its constituent fatty acid, palmitoleic acid, have been investigated for a range of biological activities with therapeutic potential.

-

Metabolic Effects: Research suggests that this compound may play a role in lipid metabolism and improve insulin (B600854) sensitivity, indicating potential applications in metabolic disorders.[5] Palmitoleic acid is correlated with better insulin sensitivity and a lower incidence of type-2 diabetes.[6]

-

Anti-inflammatory Properties: Palmitoleic acid has demonstrated potent anti-inflammatory effects. It has been shown to modify the profiles of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 at wound sites and inhibit LPS-induced neutrophil migration.[7]

-

Drug Delivery: Due to its biocompatible properties, this compound is being explored as a potential carrier for drug delivery systems.[5]

-

Other Research Areas: Ongoing research is exploring the potential of this compound in cancer research and for improving skin hydration and barrier function.[5]

Experimental Protocols

In Vitro Lipolysis Assay

This protocol is adapted from standard triglyceride hydrolase activity assays to measure the enzymatic hydrolysis of this compound.

Objective: To quantify the rate of this compound hydrolysis by measuring the release of free fatty acids (FFAs).

Materials:

-

This compound

-

Porcine Pancreatic Lipase (B570770)

-

Bile Salts (e.g., Sodium Taurocholate)

-

Phosphatidylcholine

-

Tris-HCl buffer (pH 8.0)

-

CaCl₂

-

NaOH solution (standardized, e.g., 0.05 M) for titration

-

Shaking water bath at 37°C

-

pH-stat autotitrator or commercial FFA quantification kit

Procedure:

-

Substrate Emulsion Preparation:

-

Prepare a stock solution of this compound (e.g., 100 mg/mL) in an organic solvent like toluene.

-

In a glass vial, combine this compound, phosphatidylcholine, and bile salts in a molar ratio that mimics physiological conditions (e.g., 10:1:2).

-

Evaporate the organic solvent under a stream of nitrogen gas to form a lipid film.

-

Resuspend the lipid film in Tris-HCl buffer (pH 8.0) to the desired final concentration (e.g., 5 mM this compound).

-

Emulsify the mixture by sonication on ice until a stable, milky emulsion is formed.[5]

-

-

Lipolysis Reaction:

-

Pre-warm the substrate emulsion to 37°C in a reaction vessel within a shaking water bath.

-

Add CaCl₂ to the emulsion to a final concentration of approximately 5 mM.

-

Initiate the reaction by adding the pancreatic lipase solution (e.g., a final concentration of 500 U/mL).

-

Monitor the reaction for a defined period, typically 30-60 minutes.[5]

-

-

Quantification of Free Fatty Acids (FFAs):

-

Method A: Titration:

-

Throughout the reaction, maintain the pH at 8.0 by titrating the liberated FFAs with a standardized NaOH solution using a pH-stat autotitrator.

-

The rate of lipolysis is calculated from the volume of NaOH consumed over time, where one mole of NaOH neutralizes one mole of FFA.[5]

-

-

Method B: Colorimetric Quantification:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in aliquots of the mixture.

-

Centrifuge the samples to separate any residual oil.

-

Use the aqueous supernatant to quantify FFAs using a commercially available colorimetric assay kit, following the manufacturer's instructions.[5]

-

-

Signaling Pathways and Workflows

While direct signaling pathways for this compound are still under extensive investigation, the effects of its constituent fatty acid, palmitoleic acid, and the structurally similar palmitic acid, are well-documented, particularly their influence on the AMP-activated protein kinase (AMPK) pathway. AMPK is a central regulator of cellular energy homeostasis.

The following diagram illustrates a plausible signaling pathway influenced by the metabolic products of this compound, focusing on the AMPK pathway, which is known to be modulated by fatty acids.

Conclusion

This compound is a triglyceride of significant interest in metabolic and inflammatory research. Its well-defined chemical identity and the availability of standardized experimental protocols facilitate its investigation for potential therapeutic applications. Further research into the specific signaling pathways directly modulated by this compound will be crucial for elucidating its mechanisms of action and advancing its potential use in drug development.

References

- 1. CAS 20246-55-3: this compound | CymitQuimica [cymitquimica.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. larodan.com [larodan.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. benchchem.com [benchchem.com]

- 6. Protocol for a randomized placebo-controlled clinical trial using pure palmitoleic acid to ameliorate insulin resistance and lipogenesis in overweight and obese subjects with prediabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Topical anti-inflammatory activity of palmitoleic acid improves wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Tripalmitolein in Metabolic Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripalmitolein (B151972), a triglyceride composed of a glycerol (B35011) backbone esterified with three molecules of palmitoleic acid (a monounsaturated omega-7 fatty acid), is emerging as a molecule of interest in the study of metabolic diseases. While much of the existing research has focused on the biological activities of its constituent fatty acid, palmitoleic acid, understanding the role of this compound as a whole entity is crucial for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of this compound's involvement in metabolic regulation, drawing upon data from in vitro, animal, and human studies. Given the limited direct research on this compound, this guide synthesizes information on triglyceride metabolism and the well-documented effects of palmitoleic acid to elucidate the potential mechanisms of action of this compound in metabolic diseases such as insulin (B600854) resistance, dyslipidemia, and non-alcoholic fatty liver disease (NAFLD).

Digestion and Absorption of this compound

As a triglyceride, the journey of this compound through the digestive system is a critical determinant of its biological activity. The process involves enzymatic breakdown and subsequent absorption of its components.

-

Lingual and Gastric Lipases: The initial stages of digestion begin in the mouth and stomach, where lingual and gastric lipases hydrolyze one of the fatty acids from the triglyceride, yielding a diglyceride and a free fatty acid.

-

Emulsification: In the small intestine, bile salts emulsify the large fat globules into smaller droplets, increasing the surface area for enzymatic action.

-

Pancreatic Lipase: Pancreatic lipase, in the presence of colipase, is the primary enzyme responsible for the hydrolysis of triglycerides in the small intestine. It cleaves the fatty acids at the sn-1 and sn-3 positions, resulting in two free palmitoleic acid molecules and one 2-palmitoleoyl-glycerol (a monoglyceride).

-

Micelle Formation and Absorption: The resulting free fatty acids and monoglycerides, along with bile salts and other lipids, form mixed micelles. These micelles facilitate the transport of these lipid components to the surface of the enterocytes for absorption.

-

Re-esterification and Chylomicron Assembly: Once inside the enterocytes, the absorbed palmitoleic acid and 2-palmitoleoyl-glycerol are re-esterified back into triglycerides. These newly synthesized triglycerides, along with cholesterol and apolipoproteins, are then assembled into chylomicrons.

-

Lymphatic Transport: The chylomicrons are too large to enter the bloodstream directly and are instead secreted into the lymphatic system, which eventually drains into the bloodstream, delivering the lipid components to various tissues.

Quantitative Data on the Metabolic Effects of Palmitoleic Acid (as a proxy for this compound)

The following tables summarize quantitative data from studies investigating the effects of palmitoleic acid on key metabolic parameters. It is important to note that these studies primarily used palmitoleic acid and not this compound. However, they provide the best available insight into the potential effects of this compound following its digestion and absorption.

Table 1: Effects of Palmitoleic Acid on Glucose Metabolism and Insulin Sensitivity

| Parameter | Model System | Treatment Details | Key Findings | Reference |

| Insulin-stimulated Glucose Uptake | Rat L6 myotubes | 500 µM palmitoleate (B1233929) for 16h | ~2-fold increase in glucose uptake | [1] |

| Insulin Resistance | KK-Ay Mice (Type 2 Diabetes model) | 300 mg/kg/day palmitoleic acid for 4 weeks | Improved insulin sensitivity, reduced hyperglycemia | [2] |

| Plasma Insulin | KK-Ay Mice | 300 mg/kg/day palmitoleic acid for 4 weeks | Markedly lower plasma insulin levels (p < 0.05) | [2] |

| Insulin Resistance (HOMA-IR) | US Adults (Cardiovascular Health Study) | Higher plasma phospholipid trans-palmitoleate | -16.7% lower HOMA-IR (P<0.001) | [3] |

Table 2: Effects of Palmitoleic Acid on Lipid Metabolism

| Parameter | Model System | Treatment Details | Key Findings | Reference |

| Plasma Triglycerides | KK-Ay Mice | 300 mg/kg/day palmitoleic acid for 4 weeks | Significantly decreased plasma triglycerides (p < 0.05) | [2] |

| Hepatic Triglyceride Levels | KK-Ay Mice | 300 mg/kg/day palmitoleic acid for 4 weeks | Lower hepatic triglyceride levels | [2] |

| Plasma Triglycerides | US Adults (Cardiovascular Health Study) | Higher plasma phospholipid trans-palmitoleate | -19.0% lower triglycerides (P<0.001) | [3] |

| HDL Cholesterol | US Adults (Cardiovascular Health Study) | Higher plasma phospholipid trans-palmitoleate | +1.9% higher HDL cholesterol (P=0.04) | [3] |

| LDL Cholesterol | US Adults (Cardiovascular Health Study) | Higher plasma phospholipid trans-palmitoleate | No significant association | [3] |

Table 3: Effects of Palmitoleic Acid on Inflammatory Markers

| Parameter | Model System | Treatment Details | Key Findings | Reference |

| TNF-α and Resistin mRNA | White adipose tissue of KK-Ay Mice | 300 mg/kg/day palmitoleic acid for 4 weeks | Markedly suppressed mRNA levels (p < 0.05) | [2] |

| C-Reactive Protein (CRP) | US Adults (Cardiovascular Health Study) | Higher plasma phospholipid trans-palmitoleate | -13.8% lower CRP (P=0.05) | [3] |

| MCP-1, IL-6, IL-8 production | Human Endothelial Cells (EAHy926) | Palmitoleic acid treatment | Decreased production compared to palmitic acid | [4] |

Signaling Pathways Modulated by Palmitoleic Acid

The metabolic effects of palmitoleic acid are mediated through its interaction with several key signaling pathways. The following diagrams illustrate these pathways, which are likely to be the downstream targets of this compound following its hydrolysis.

Experimental Protocols

Detailed experimental protocols for studying the effects of this compound are scarce. However, based on studies investigating other triglycerides and fatty acids, the following methodologies can be adapted.

1. Animal Studies

-

Model: Diet-induced obese (DIO) C57BL/6J mice or genetically diabetic models like KK-Ay mice are commonly used.

-

Intervention: this compound can be administered orally via gavage or incorporated into the diet. A typical dose might range from 300 to 1000 mg/kg body weight per day. A control group receiving a vehicle (e.g., corn oil) and a pair-fed group should be included.

-

Duration: Studies typically range from 4 to 12 weeks.

-

Outcome Measures:

-

Metabolic Parameters: Body weight, food intake, fasting blood glucose, insulin, triglycerides, total cholesterol, HDL, and LDL cholesterol should be monitored regularly.

-

Insulin Sensitivity: Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) should be performed. Hyperinsulinemic-euglycemic clamps provide a more definitive measure of insulin sensitivity.

-

Tissue Analysis: At the end of the study, tissues such as liver, adipose tissue, and skeletal muscle should be collected.

-

Histology: Liver sections can be stained with Oil Red O to assess lipid accumulation. Adipocyte size can be measured in adipose tissue sections.

-

Gene Expression: RNA can be extracted to measure the expression of genes involved in lipogenesis (e.g., SREBP-1c, FAS, SCD1), fatty acid oxidation (e.g., CPT1, PPARα), and inflammation (e.g., TNF-α, IL-6) using RT-qPCR.

-

Protein Analysis: Western blotting can be used to quantify the protein levels and phosphorylation status of key signaling molecules like AMPK, Akt, and their downstream targets.

-

-

2. In Vitro Studies

-

Cell Lines:

-

Hepatocytes: Primary hepatocytes or cell lines like HepG2 can be used to study effects on hepatic lipid metabolism and insulin signaling.

-

Adipocytes: 3T3-L1 preadipocytes can be differentiated into mature adipocytes to investigate effects on lipogenesis, lipolysis, and adipokine secretion.

-

Myotubes: L6 or C2C12 myoblasts can be differentiated into myotubes to assess insulin-stimulated glucose uptake.

-

-

Treatment: Cells are typically treated with this compound emulsified in a suitable vehicle (e.g., complexed with bovine serum albumin). Concentrations can range from 50 to 500 µM.

-

Assays:

-

Glucose Uptake: Radiolabeled 2-deoxyglucose uptake assays can be performed to measure insulin-stimulated glucose transport.

-

Lipid Accumulation: Intracellular lipid content can be quantified using Oil Red O staining and extraction.

-

Gene and Protein Expression: Similar to animal studies, RT-qPCR and Western blotting can be used to analyze the expression of relevant genes and proteins.

-

Logical Workflow for Investigating this compound's Role

The following diagram outlines a logical workflow for a research program aimed at elucidating the role of this compound in metabolic diseases.

Conclusion and Future Directions

While direct evidence for the effects of this compound on metabolic diseases is still limited, the extensive research on its constituent fatty acid, palmitoleic acid, provides a strong rationale for its potential benefits. Following digestion and absorption, the released palmitoleic acid is likely to exert positive effects on insulin sensitivity, lipid metabolism, and inflammation through the modulation of key signaling pathways such as the AMPK and insulin signaling pathways.

Future research should focus on studies that directly administer this compound to both animal models and human subjects to confirm these hypothesized effects and to determine the optimal dosage and formulation. A deeper understanding of the bioavailability of this compound and the metabolic fate of its components is also crucial. Such studies will be instrumental in validating the therapeutic potential of this compound as a novel agent for the prevention and treatment of metabolic diseases. Drug development professionals should consider the potential of this compound and its derivatives in the design of new therapies targeting the complex pathophysiology of metabolic syndrome.

References

- 1. Activation of PPARdelta alters lipid metabolism in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The transcription factor SREBP-1c is instrumental in the development of beta-cell dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Digestion and Absorption of Lipids – Nutrition: Science and Everyday Application, v. 1.0 [openoregon.pressbooks.pub]

Tripalmitolein: An In-depth Technical Guide to its Role as a Biomarker for Metabolic Health

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic syndrome, a constellation of conditions including insulin (B600854) resistance, dyslipidemia, and hypertension, represents a significant and growing public health concern. The identification of reliable biomarkers is paramount for early diagnosis, risk stratification, and the development of targeted therapeutic interventions. In recent years, lipidomics has emerged as a powerful tool for elucidating the complex interplay between lipid metabolism and metabolic disease. Among the vast array of lipid species, specific triglycerides have garnered attention for their potential as biomarkers. This technical guide focuses on tripalmitolein (B151972), a triglyceride composed of three palmitoleic acid moieties, and its emerging role as a key indicator of metabolic health.

This compound (C51H92O6) is a simple triglyceride, and its constituent fatty acid, palmitoleic acid (16:1n7), has been identified as a lipokine—a lipid hormone that communicates between tissues to regulate systemic metabolism.[1] Elevated levels of circulating palmitoleic acid have been associated with both beneficial and detrimental metabolic effects, depending on the context. This guide will delve into the intricate relationship between this compound, its metabolic pathways, and its utility as a biomarker for conditions such as insulin resistance, non-alcoholic fatty liver disease (NAFLD), and dyslipidemia. We will explore the underlying signaling mechanisms, provide detailed experimental protocols for its quantification, and present a comprehensive overview of the current scientific evidence.

Data Presentation: this compound and Metabolic Health Markers

The following tables summarize quantitative data from various studies, highlighting the association between triglyceride species, including those related to this compound, and key metabolic parameters.

| Table 1: Triglyceride Species in Type 2 Diabetes (T2DM) | |

| Lipid Species | Observation in T2DM Patients vs. Healthy Controls |

| Triacylglycerols (TAGs) | 44 TAGs significantly altered, indicating disordered lipid metabolism.[2] |

| TAG (54:2) | Reported to have a varied degree of association with incident T2DM.[3] |

| TAG (48:5) | Identified as a potential biomarker for partially-hydrogenated soybean oil intake, a factor in metabolic health.[3] |

| Table 2: Correlation of Triglycerides with Insulin Resistance (HOMA-IR) | |

| Parameter | Correlation with HOMA-IR |

| Total Plasma Triglycerides | Positively correlated (r = 0.46, P < 0.01).[4] |

| Triglyceride/HDL Ratio | Positively correlated (r = 0.391, p = 0.019).[1] |

| TG differences after a high-fat meal | Correlated with HOMA-IR (Spearman's rho = (+) 0.527, p = 0.02).[5] |

| Table 3: Triglyceride Levels in Non-Alcoholic Fatty Liver Disease (NAFLD) | |

| Lipid Species | Observation in NAFLD Patients vs. Healthy Controls |

| Total Triacylglycerols (TAGs) | Significantly increased in NAFLD.[6][7] |

| Palmitoleic acid (16:1n7) | Increased levels in both NAFL and NASH.[8] |

| Total Saturated Fatty Acids | Increased in NAFL.[8] |

Signaling Pathways and Mechanisms of Action

The biological effects of this compound are primarily mediated by the release of its constituent fatty acid, palmitoleic acid, through the action of lipoprotein lipase (B570770) (LPL) on circulating triglyceride-rich lipoproteins like VLDL and chylomicrons.[9][10] Once released, palmitoleic acid can act on various tissues, influencing key metabolic signaling pathways.

AMPK Activation Pathway

Palmitoleic acid has been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[11][12][13] AMPK activation shifts cellular metabolism from anabolic to catabolic processes, promoting fatty acid oxidation and glucose uptake while inhibiting lipogenesis.[13][14][15] This activation appears to be, at least in part, dependent on Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[16]

References

- 1. Association Between Triglyceride to High-Density Lipoprotein Cholesterol Ratio and Insulin Resistance in Mongolian Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of Plasma Metabolome Response to Diets Enriched in Soybean and Partially-Hydrogenated Soybean Oil in Moderately Hypercholesterolemic Adults-A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Alterations in Plasma Triglyceride Concentrations Following Two Oral Meals with Different Fat Content in Patients with Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A lipidomic analysis of nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lipidomics in non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. dot | Graphviz [graphviz.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Fatty acids stimulate AMP-activated protein kinase and enhance fatty acid oxidation in L6 myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. AMPK Signaling | Cell Signaling Technology [cellsignal.com]

- 15. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases [frontiersin.org]

A Comprehensive Technical Guide to Tripalmitolein and its Precursor, Palmitoleic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of tripalmitolein (B151972) and its direct biochemical relationship with palmitoleic acid. It covers their synthesis, metabolism, physiological roles, and the experimental methodologies used to study them, presenting a valuable resource for professionals in metabolic research and drug development.

Introduction: The Core Relationship

This compound is a triglyceride, a type of fat, formed by the esterification of a single glycerol (B35011) molecule with three molecules of palmitoleic acid.[1][2][3] Therefore, the biology and physiological impact of this compound are intrinsically linked to the properties and availability of its constituent fatty acid, palmitoleic acid. Understanding this relationship is crucial for research into metabolic diseases, nutritional science, and therapeutic development.

Palmitoleic acid ((9Z)-hexadec-9-enoic acid) is an omega-7 monounsaturated fatty acid that has garnered significant attention for its role as a "lipokine"—a lipid hormone secreted by adipose tissue that can signal to and influence distant organs like the liver and skeletal muscle.[4][5][6] Its synthesis and levels are closely tied to systemic metabolic health.

This compound serves as a primary storage and transport form of palmitoleic acid.[7] When stored in adipose tissue or transported in lipoproteins, it represents a stable reservoir of this bioactive fatty acid, which can be released through lipolysis to exert its systemic effects.

Palmitoleic Acid: The Bioactive Lipokine

Structure and Physicochemical Properties

Palmitoleic acid is a 16-carbon monounsaturated fatty acid with a single cis double bond at the n-7 position (from the methyl end) or the Δ9 position (from the carboxyl end).[8][9] This structure is fundamental to its biological function and physical properties.

| Property | Value | Reference |

| Chemical Formula | C₁₆H₃₀O₂ | [8][10][11] |

| Molar Mass | 254.41 g/mol | [8][10] |

| Melting Point | -0.1 °C | [8][10] |

| Density | 0.894 g/cm³ | [8] |

| Synonyms | (9Z)-hexadec-9-enoic acid, 16:1n-7 | [8][10] |

Biosynthesis of Palmitoleic Acid

The primary pathway for endogenous production of cis-palmitoleic acid is the desaturation of palmitic acid (a saturated 16-carbon fatty acid). This critical step is catalyzed by the enzyme Stearoyl-CoA Desaturase-1 (SCD1) , an iron-containing enzyme located in the endoplasmic reticulum.[12][13][14] SCD1 introduces a double bond between carbons 9 and 10 of palmitoyl-CoA.[14][15] The expression and activity of SCD1 are regulated by diet and hormones and are pivotal in controlling the body's pool of monounsaturated fatty acids.[13][16]

Figure 1: Biosynthesis of Palmitoleic Acid via SCD1.

Physiological Role and Signaling Pathways

Palmitoleic acid is recognized as a lipokine that regulates systemic metabolism.[4][17] Released from adipose tissue, it travels to other organs to exert its effects.[4]

-

Insulin (B600854) Sensitivity: It improves insulin sensitivity in both liver and skeletal muscle.[5] Animal and cellular studies show it can enhance glucose uptake, partly through the translocation of GLUT4 transporters to the cell membrane.[18][19]

-

Anti-inflammatory Effects: Palmitoleic acid has demonstrated anti-inflammatory properties, suppressing inflammation which is a key contributor to metabolic disease.[5][20]

-

Hepatic Metabolism: It can help block the accumulation of fat in the liver (hepatic steatosis).[5]

-

β-Cell Function: It may promote the proliferation and function of pancreatic β-cells, the cells responsible for insulin secretion.[19]

These effects are mediated through various signaling pathways, including the activation of Peroxisome Proliferator-Activated Receptor-alpha (PPAR-alpha).[8][12]

Figure 2: Systemic signaling of Palmitoleic Acid.

This compound: The Storage Form

Structure and Physicochemical Properties

This compound is a triacylglycerol where all three hydroxyl groups of glycerol are esterified with palmitoleic acid.[1] Its physical state as a liquid at room temperature is a direct consequence of the unsaturated nature of its fatty acid chains, which prevents tight molecular packing.[2][21]

| Property | Value | Reference |

| Chemical Formula | C₅₁H₉₂O₆ | [1][21][22] |

| Molar Mass | ~801.27 g/mol | [21][22] |

| Physical State | Liquid at room temperature | [2][21] |

| Synonyms | Glyceryl tripalmitoleate, Palmitoleic acid triglyceride | [1][22] |

Synthesis of this compound

The synthesis of this compound from palmitoleic acid is a fundamental process in lipid metabolism known as triacylglycerol (TAG) synthesis. This occurs primarily in the liver and adipose tissue. The final and rate-limiting step involves the enzyme Diacylglycerol Acyltransferase (DGAT) , which catalyzes the addition of the third palmitoleoyl-CoA molecule to a diacylglycerol (DAG) backbone.[18]

Figure 3: Final step of this compound synthesis.

Experimental Protocols

Quantification of Palmitoleic Acid in Biological Samples

Accurate quantification of palmitoleic acid is critical for metabolic studies. A common high-sensitivity method is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[23]

Objective: To determine the concentration of cis- and trans-palmitoleic acid in serum or plasma.

Methodology:

-

Sample Preparation: Spike serum samples with an internal standard (e.g., a deuterated fatty acid). Perform protein precipitation with acetonitrile (B52724) followed by centrifugation to remove solid debris.

-

Lipid Extraction: Extract lipids from the supernatant using a liquid-liquid extraction method with a solvent like n-hexane. Evaporate the organic phase to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in the mobile phase for injection.

-

UPLC-MS/MS Analysis:

-

Column: Use a reverse-phase C18 column (e.g., BDS C18).[23]

-

Mobile Phase: A gradient of water and acetonitrile is typically used.[23]

-

Detection: Employ a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode.

-

Monitoring: Use Selected-Reaction Monitoring (SRM) for specific precursor-to-product ion transitions for palmitoleic acid and the internal standard.

-

-

Quantification: Construct a calibration curve using standards of known concentrations.[23] The concentration in the sample is determined by comparing its peak area ratio (analyte/internal standard) to the calibration curve.

Analysis of Neutral Lipid Synthesis via Metabolic Labeling

This protocol allows for the tracing of fatty acid incorporation into neutral lipids like this compound.

Objective: To measure the rate of de novo synthesis and esterification of fatty acids into triacylglycerols in cultured cells.

Methodology:

-

Cell Culture: Culture cells (e.g., hepatocytes, adipocytes) to the desired confluency. For studies of de novo synthesis, cells can be cultured in lipid-depleted serum.[24]

-

Metabolic Labeling: Incubate the cells with a radiolabeled precursor, such as [¹⁴C]-acetic acid or [³H]-palmitic acid, for a defined period (e.g., 2-4 hours).[25][26]

-

Cell Lysis and Lipid Extraction: Wash the cells to remove excess radiolabel. Lyse the cells and extract total lipids using a standard method like the Folch or Bligh-Dyer procedure, which uses a chloroform/methanol mixture.

-

Lipid Separation:

-

Spot the concentrated lipid extract onto a Thin Layer Chromatography (TLC) plate.

-

Develop the plate in a solvent system designed to separate neutral lipids (e.g., hexane:diethyl ether:acetic acid).

-

Include standards for triacylglycerols, diacylglycerols, and free fatty acids on the plate for identification.

-

-

Detection and Quantification:

-

Expose the TLC plate to a phosphor screen or X-ray film to visualize the radiolabeled lipid species.

-

Scrape the silica (B1680970) corresponding to the triacylglycerol band into a scintillation vial.

-

Quantify the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of labeled precursor incorporated into the triacylglycerol pool.

-

Figure 4: General workflow for lipid analysis.

Relevance in Drug Development

The intricate relationship between palmitoleic acid, its storage form this compound, and the enzyme SCD1 presents multiple avenues for therapeutic intervention in metabolic diseases:

-

SCD1 Inhibition: Inhibiting SCD1 can reduce the production of palmitoleic acid and other monounsaturated fats. This is being explored as a strategy to combat obesity and non-alcoholic fatty liver disease (NAFLD), though systemic effects must be carefully considered.

-

Palmitoleic Acid Supplementation: Given its beneficial effects on insulin sensitivity and inflammation, purified palmitoleic acid (often from sources like macadamia or sea buckthorn oil) is being investigated as a nutraceutical or therapeutic agent to improve metabolic health.[12][20]

-

Modulating Lipolysis: Targeting the enzymes that release fatty acids from this compound in adipose tissue could control the systemic availability of the bioactive palmitoleic acid.

Conclusion

This compound and palmitoleic acid are not merely a storage lipid and a fatty acid, but a dynamic system central to metabolic regulation. Palmitoleic acid, synthesized via SCD1, acts as a lipokine to modulate insulin sensitivity and inflammation. This compound serves as its primary storage depot, ensuring a regulated supply of this signaling molecule. For researchers and drug developers, a deep, technical understanding of their interconnected synthesis, metabolism, and signaling functions is essential for identifying novel therapeutic targets and developing effective strategies to combat metabolic disorders. The experimental protocols outlined herein provide a foundation for the rigorous investigation required to advance this promising field.

References

- 1. This compound | C51H92O6 | CID 9543989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 20246-55-3: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 129784-33-4 [chemicalbook.com]

- 4. The Role of the Novel Lipokine Palmitoleic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lipokine - Wikipedia [en.wikipedia.org]

- 6. metabolon.com [metabolon.com]

- 7. PALMITOLEIC ACID | 373-49-9 [chemicalbook.com]

- 8. Palmitoleic acid - Wikipedia [en.wikipedia.org]

- 9. PALMITOLEIC ACID - Ataman Kimya [atamanchemicals.com]

- 10. Palmitoleic Acid | C16H30O2 | CID 445638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Palmitoleic acid [webbook.nist.gov]

- 12. Palmitoleic Acid | Rupa Health [rupahealth.com]

- 13. Regulation of stearoyl-CoA desaturases and role in metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]

- 15. Stearoyl CoA desaturase is required to produce active, lipid-modified Wnt proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Is Palmitoleic Acid a Plausible Nonpharmacological Strategy to Prevent or Control Chronic Metabolic and Inflammatory Disorders? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [PDF] The Role of the Novel Lipokine Palmitoleic Acid in Health and Disease. | Semantic Scholar [semanticscholar.org]

- 18. Frontiers | Palmitoleic Acid Decreases Non-alcoholic Hepatic Steatosis and Increases Lipogenesis and Fatty Acid Oxidation in Adipose Tissue From Obese Mice [frontiersin.org]

- 19. academic.oup.com [academic.oup.com]

- 20. caringsunshine.com [caringsunshine.com]

- 21. Buy this compound | 20246-55-3 [smolecule.com]

- 22. This compound | CymitQuimica [cymitquimica.com]

- 23. Simultaneous determination of cis- and trans-palmitoleic acid in rat serum by UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Preparation of Lipid-Stripped Serum for the Study of Lipid Metabolism in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 25. youtube.com [youtube.com]

- 26. 14C-Tracing of Lipid Metabolism | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Cellular Uptake and Transport of Tripalmitolein

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tripalmitolein (B151972), a triglyceride composed of a glycerol (B35011) backbone and three palmitoleic acid moieties, is a subject of growing interest in metabolic research due to the emerging role of palmitoleate (B1233929) as a lipokine with beneficial effects on insulin (B600854) sensitivity and lipid metabolism.[1] Understanding the cellular mechanisms governing the uptake and subsequent intracellular transport of this compound is crucial for elucidating its physiological functions and for the development of novel therapeutic strategies targeting metabolic diseases. This technical guide provides a comprehensive overview of the current understanding of this compound's cellular journey, from its initial interaction with the cell membrane to its incorporation into lipid droplets and metabolic pathways. This document details relevant experimental protocols, summarizes available quantitative data, and presents visual representations of key pathways and workflows to facilitate further research in this area.

Introduction to this compound Metabolism

This compound, as a dietary triglyceride, undergoes digestion in the gastrointestinal tract, where it is hydrolyzed into free fatty acids (palmitoleate) and monoacylglycerol. These components are then absorbed by enterocytes, re-esterified back into triglycerides, and packaged into chylomicrons for transport through the lymphatic system and into the bloodstream. In peripheral tissues, the uptake of this compound from circulating lipoproteins is a multi-step process initiated by the action of lipoprotein lipase (B570770) (LPL).

Cellular Uptake of this compound-Derived Fatty Acids

The primary mechanism for the cellular uptake of fatty acids derived from the hydrolysis of this compound involves protein-mediated transport across the plasma membrane. While passive diffusion may play a minor role, the process is largely facilitated by a suite of fatty acid transport proteins.

Key Proteins in Fatty Acid Uptake

Several membrane-associated proteins are implicated in the transport of long-chain fatty acids like palmitoleate into the cell. These include:

-

CD36 (Fatty Acid Translocase): A major player in fatty acid uptake in metabolic tissues.[2] It is thought to function by binding fatty acids at the cell surface and facilitating their translocation across the membrane.

-

Fatty Acid Transport Proteins (FATPs): A family of proteins that facilitate the uptake of fatty acids, some of which also possess acyl-CoA synthetase activity, thereby trapping the incoming fatty acids by converting them to their CoA esters.

-

Plasma Membrane-Associated Fatty Acid-Binding Proteins (FABPpm): These proteins are also believed to be involved in the initial binding of fatty acids at the cell surface.

Quantitative Data on Fatty Acid and Triglyceride Uptake

While specific quantitative data for this compound uptake is limited in the current literature, studies on analogous fatty acids and triglycerides in relevant cell models such as Caco-2 (intestinal epithelium) and hepatocytes provide valuable insights. It is important to note that uptake rates and kinetic parameters can vary significantly depending on the cell type, fatty acid species, and experimental conditions.

Table 1: Representative Quantitative Data on Fatty Acid and Triglyceride Uptake in In Vitro Models

| Parameter | Molecule | Cell Line/Tissue | Value | Reference |

| Apparent Km | Oleate (18:1) | Caco-2 | 0.3 µM | [3] |

| Apparent Km | Palmitate (16:0) | Caco-2 | 0.3 µM | [3] |

| Uptake Comparison | Apical vs. Basolateral Palmitate Uptake | Caco-2 | Apical uptake is six-fold higher per unit surface area | [4][5] |

| Triglyceride Content | Control | INS-1 (Insulinoma) | 14.5 ng/µg protein | [6] |

| Triglyceride Content | After Oleic Acid Incubation | INS-1 (Insulinoma) | 153.2 ng/µg protein | [6] |

| Triglyceride Secretion | PPO, PPP, POO, POL/OPL/PLO, POP, OOO, OPO, OOL/OLO, PLP, PPL | Caco-2 | Varied percentages of secreted TAGs after digestion and uptake of POP-rich lipids | [7][8] |

Note: The data presented are illustrative and sourced from studies on related lipids. Direct kinetic data for this compound is a key area for future research.

Intracellular Transport and Fate of this compound

Once inside the cell, palmitoleoyl-CoA is rapidly esterified into various complex lipids, with a significant portion being re-synthesized into triglycerides and stored in lipid droplets (LDs). This process is crucial for preventing the lipotoxicity associated with high levels of free fatty acids.

Lipid Droplet Dynamics

Lipid droplets are dynamic organelles that serve as the primary sites for neutral lipid storage and are actively involved in regulating cellular lipid homeostasis.[9][10] The lifecycle of a lipid droplet involves:

-

Formation: LDs are thought to bud from the endoplasmic reticulum (ER).

-

Growth: LDs can grow by acquiring more triglycerides, either through local synthesis on the LD surface or by fusion with other LDs.

-

Mobilization (Lipolysis): When energy is required, stored triglycerides are hydrolyzed by a series of lipases, including Adipose Triglyceride Lipase (ATGL) and Hormone-Sensitive Lipase (HSL), to release fatty acids.

The protein composition of the lipid droplet surface, including members of the PAT (Perilipin, ADRP, TIP47) family, plays a critical role in regulating LD dynamics and access of lipases to the triglyceride core.[11]

Signaling Pathways

The uptake and metabolism of fatty acids derived from this compound are tightly regulated by various signaling pathways that respond to the cell's energy status and hormonal cues. Palmitoleic acid itself has been identified as a lipokine, a lipid-derived signaling molecule that can influence metabolic processes.[1][12]

Below is a diagram illustrating a generalized signaling pathway for fatty acid uptake and subsequent storage.

Experimental Protocols

Investigating the cellular uptake and transport of this compound requires a combination of techniques to visualize, track, and quantify the lipid at various cellular locations.

Protocol for Fluorescent Triglyceride Uptake Assay

This protocol describes a method to visualize and quantify the uptake of a fluorescently labeled triglyceride analog into cultured cells using fluorescence microscopy and flow cytometry.

Materials:

-

Cultured cells (e.g., Caco-2, HepG2, 3T3-L1 adipocytes)

-

Cell culture medium and supplements

-

Fluorescent triglyceride analog (e.g., BODIPY™-labeled triglyceride)

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Mounting medium with DAPI

-

Fluorescence microscope and/or flow cytometer

Procedure:

-

Cell Seeding: Seed cells on glass coverslips (for microscopy) or in multi-well plates (for flow cytometry) at an appropriate density to reach 70-80% confluency on the day of the experiment.

-

Preparation of Lipid Emulsion: Prepare a stock solution of the fluorescent triglyceride analog in a suitable solvent (e.g., DMSO). Dilute the stock solution in serum-free cell culture medium to the desired final concentration. Emulsify by sonication or vortexing.

-

Cell Treatment: Remove the culture medium from the cells and wash once with warm PBS. Add the medium containing the fluorescent triglyceride emulsion to the cells. Incubate for the desired time points (e.g., 15, 30, 60 minutes) at 37°C in a CO2 incubator.

-

Washing: After incubation, remove the lipid-containing medium and wash the cells three times with cold PBS to stop the uptake and remove extracellular fluorescence.

-

Fixation (for microscopy): Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. Wash three times with PBS.

-

Staining and Mounting (for microscopy): Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.

-

Imaging (for microscopy): Visualize the cells using a fluorescence microscope with appropriate filter sets for the fluorescent triglyceride and DAPI.

-

Cell Harvesting (for flow cytometry): After washing, detach the cells using trypsin-EDTA, neutralize with complete medium, and pellet by centrifugation.

-

Resuspension and Analysis (for flow cytometry): Resuspend the cell pellet in cold PBS and analyze the fluorescence intensity using a flow cytometer.

Workflow for Quantification of Intracellular this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of lipids.

Conclusion and Future Directions

The cellular uptake and transport of this compound are complex processes that are fundamental to its metabolic effects. While the general mechanisms of triglyceride uptake are relatively well-understood, there is a notable lack of specific quantitative data for this compound. Future research should focus on determining the kinetic parameters of this compound uptake in various cell types and comparing these with other physiologically relevant triglycerides. Elucidating the specific signaling pathways modulated by palmitoleate derived from this compound will also be crucial. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to address these knowledge gaps and further unravel the intricate role of this compound in cellular lipid metabolism and its implications for human health and disease.

References

- 1. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular mechanism of cellular uptake and intracellular translocation of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fatty acid uptake by Caco-2 human intestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fatty acid uptake and metabolism in a human intestinal cell line (Caco-2): comparison of apical and basolateral incubation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Adverse physicochemical properties of tripalmitin in beta cells lead to morphological changes and lipotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Dynamics and functions of lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Altered lipid droplet dynamics in hepatocytes lacking triacylglycerol hydrolase expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dynamics of lipid droplet-associated proteins during hormonally stimulated lipolysis in engineered adipocytes: stabilization and lipid droplet binding of adipocyte differentiation-related protein/adipophilin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Tripalmitolein in Different Biological Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripalmitolein (B151972), a triglyceride derived from the esterification of glycerol (B35011) with three molecules of palmitoleic acid, is a significant lipid molecule found across various biological species. While not as ubiquitous as other triglycerides, its presence and metabolism are of growing interest in the scientific community due to the bioactive nature of its constituent fatty acid, palmitoleic acid. This monounsaturated omega-7 fatty acid has been implicated in a range of physiological processes, from metabolic regulation to anti-inflammatory signaling. This technical guide provides an in-depth overview of this compound's distribution in nature, the analytical methods for its quantification, and its role in key signaling pathways. The information is tailored for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this specific triacylglycerol.

Data Presentation: this compound and Palmitoleic Acid Distribution

Quantitative data for this compound across a wide range of biological species is not extensively documented in publicly available literature. However, the presence of its precursor, palmitoleic acid, is well-characterized and serves as a strong indicator of the potential for this compound synthesis. The following table summarizes the reported presence of this compound and the quantitative data for palmitoleic acid in various species.

| Biological Species | Common Name | Tissue/Oil Type | This compound Presence | Palmitoleic Acid (% of total fatty acids) | Reference(s) |

| Aphis gossypii | Cotton Aphid | Whole body | Reported | Not specified | [1] |

| Lysiphlebia japonica | Parasitic Wasp | Whole body | Reported | Not specified | [1] |

| Saccharomyces cerevisiae | Baker's Yeast | Whole cell | Reported | Variable | [2][3] |